3-Phenyl-2-(phenylsulfanyl)quinoline

Catalog No.
S3051063
CAS No.
339013-75-1
M.F
C21H15NS
M. Wt
313.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenyl-2-(phenylsulfanyl)quinoline

CAS Number

339013-75-1

Product Name

3-Phenyl-2-(phenylsulfanyl)quinoline

IUPAC Name

3-phenyl-2-phenylsulfanylquinoline

Molecular Formula

C21H15NS

Molecular Weight

313.42

InChI

InChI=1S/C21H15NS/c1-3-9-16(10-4-1)19-15-17-11-7-8-14-20(17)22-21(19)23-18-12-5-2-6-13-18/h1-15H

InChI Key

WWXGBZGMCVMZEC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=CC=C4

Solubility

not available

3-Phenyl-2-(phenylsulfanyl)quinoline is a quinoline derivative characterized by the presence of a phenyl group and a phenylsulfanyl functional group attached to the quinoline structure. Quinoline compounds are known for their diverse biological activities and are often utilized in medicinal chemistry due to their ability to interact with various biological targets. The unique structure of 3-Phenyl-2-(phenylsulfanyl)quinoline positions it as a potential candidate for further pharmacological studies.

The chemical reactivity of 3-Phenyl-2-(phenylsulfanyl)quinoline can be explored through various synthetic pathways. Typical reactions involving quinoline derivatives include:

  • Electrophilic Substitution: Quinoline can undergo electrophilic substitution at the 2-position, allowing for the introduction of various substituents.
  • Palladium-Catalyzed Coupling Reactions: This compound can participate in cross-coupling reactions, particularly with thiophenols, to form hybrid scaffolds, showcasing its versatility in synthetic organic chemistry .
  • Nucleophilic Reactions: The presence of the phenylsulfanyl group can make the compound susceptible to nucleophilic attack, facilitating further functionalization.

Quinoline derivatives, including 3-Phenyl-2-(phenylsulfanyl)quinoline, have demonstrated a range of biological activities:

  • Antimicrobial Properties: Some studies indicate that quinoline derivatives exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Activity: Research has shown that certain quinolines possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Enzyme Inhibition: Quinoline compounds can act as enzyme inhibitors, affecting metabolic pathways and potentially leading to therapeutic effects against various diseases.

The synthesis of 3-Phenyl-2-(phenylsulfanyl)quinoline can be achieved through several methods:

  • Palladium-Catalyzed C-S Coupling: This method involves the coupling of a quinoline derivative with thiophenols under palladium catalysis, resulting in the formation of sulfanyl-substituted quinolines .
  • Electrophilic Aromatic Substitution: The introduction of phenylsulfanyl groups can be accomplished via electrophilic substitution reactions on pre-synthesized quinolines.
  • Intramolecular Cyclization: Utilizing acetanilides and other precursors, intramolecular cyclization can yield quinoline structures with various substituents, including phenylsulfanyl groups .

3-Phenyl-2-(phenylsulfanyl)quinoline has potential applications in various fields:

  • Pharmaceutical Development: Its biological activity suggests applications in drug discovery, particularly for antimicrobial and anticancer agents.
  • Chemical Research: The compound serves as a building block in synthetic organic chemistry for developing more complex molecular architectures.

Interaction studies involving 3-Phenyl-2-(phenylsulfanyl)quinoline focus on its binding affinity to biological targets. This includes:

  • Protein-Ligand Interactions: Investigating how this compound interacts with specific proteins or enzymes could reveal its mechanism of action in biological systems.
  • Structure-Activity Relationship Studies: Understanding how structural modifications affect biological activity is crucial for optimizing its therapeutic potential.

Several compounds share structural similarities with 3-Phenyl-2-(phenylsulfanyl)quinoline. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
2-(Phenylthio)quinolineContains a thiophenol groupAntimicrobial, anticancer
3-MethylquinolineMethyl group at position 3Antiviral, anti-inflammatory
8-HydroxyquinolineHydroxy group at position 8Chelating agent, anticancer
4-(Phenylthio)-1H-pyrrolePyrrole ring with phenylthio groupNeuroprotective properties

3-Phenyl-2-(phenylsulfanyl)quinoline stands out due to its specific arrangement of functional groups which may enhance its solubility and bioavailability compared to other derivatives.

XLogP3

6.2

Dates

Modify: 2024-04-15

Explore Compound Types